Sodium oleate

概要

説明

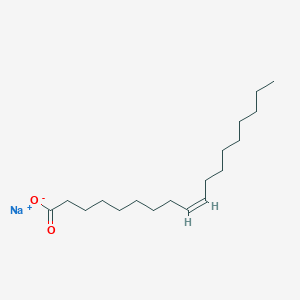

Sodium oleate (C₁₈H₃₃O₂Na) is the sodium salt of oleic acid, a monounsaturated omega-9 fatty acid. It appears as a white to yellowish powder or granular solid, soluble in water and ethanol, with a molecular weight of 304.44 g/mol . Its applications span diverse fields:

- Industrial: Acts as a flotation agent in mining to separate phosphate minerals (e.g., P₂O₅ recovery increased from 73% to 80% at 600 g/t dosage) , emulsifier in polymerization, and component in metal polishes .

- Biological: Induces lipid deposition, oxidative stress, and fibrosis in renal cells, modeling diabetic nephropathy . Activates protein kinase C (PKC) similarly to diacylglycerol (DAG) but without phospholipid cofactors .

- Medical: Forms cytotoxic complexes with β-lactoglobulin to induce apoptosis in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Sodium oleate can be synthesized by the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water:

C17H33COOH+NaOH→C17H33COONa+H2O

Industrial Production Methods: In industrial settings, this compound is produced by mixing oleic acid with sodium carbonate or sodium hydroxide in a controlled environment. The mixture is heated and stirred to ensure complete reaction. The resulting product is then purified and dried to obtain this compound in its final form .

Types of Reactions:

- this compound can react with acids such as hydrochloric acid to form oleic acid and sodium chloride:

Neutralization: C17H33COONa+HCl→C17H33COOH+NaCl

Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Oleic Acid: Formed during neutralization reactions.

Oxidation Products: Various carboxylic acids and aldehydes formed during oxidation reactions.

科学的研究の応用

Mineral Processing

Froth Flotation:

Sodium oleate is extensively used in the froth flotation process for mineral separation. It acts as a collector, selectively binding to mineral particles and enhancing their hydrophobicity, which facilitates their separation from gangue materials.

- Case Study: A study on manganese ore flotation demonstrated that varying this compound concentrations (3 g/kg, 7 g/kg, and 10 g/kg) significantly influenced metal recovery rates. The highest manganese recovery (19.61%) was achieved with a concentration of 10 g/kg, while a concentration of 3 g/kg yielded a high-grade concentrate of 65.20% manganese .

| This compound Concentration (g/kg) | Manganese Recovery (%) | Manganese Grade (%) |

|---|---|---|

| 3 | 8.87 | 65.20 |

| 7 | 14.30 | 62.03 |

| 10 | 19.61 | 61.30 |

Pharmaceutical Applications

Drug Delivery Systems:

this compound has been investigated for its potential in drug delivery, particularly in nanoparticle formulations. Its ability to modify drug release profiles enhances therapeutic effectiveness.

- Case Study: Research on methylene blue oleate salt-loaded polymeric nanoparticles showed that conjugation with this compound reduced drug release rates compared to unmodified formulations, suggesting improved drug accumulation in targeted therapies for glioblastoma .

Textile Industry

Dyeing and Finishing:

In the textile industry, this compound serves as a dyeing assistant and wetting agent, improving dye uptake and color uniformity.

- Application Example: this compound enhances the wetting properties of textile fibers, leading to better dye penetration and more consistent color results .

Personal Care Products

Emulsification:

this compound is utilized in personal care formulations as an emulsifier and thickening agent, contributing to the texture and stability of products like shampoos and creams.

- Functionality: Its surfactant properties help stabilize emulsions by preventing phase separation in cosmetic formulations .

Environmental Applications

Oil Recovery:

In enhanced oil recovery processes, this compound acts as a surfactant to improve oil displacement from reservoir rocks.

- Mechanism: this compound reduces interfacial tension between oil and water, facilitating better oil recovery rates during chemical flooding operations .

Food Industry

Food Additive:

this compound is also explored for use as an emulsifier in food products, enhancing texture and stability.

作用機序

Sodium oleate exerts its effects primarily through its surfactant properties. It can disrupt biofilm integrity and enhance antibiotic penetration by interacting with cell membranes and altering their permeability . In flotation processes, this compound adsorbs onto the surface of minerals, facilitating their separation from other components . The molecular targets and pathways involved include the Toll-like receptor 2 and nuclear factor-κB pathways, which mediate inflammatory responses in hepatocytes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Potassium Oleate (C₁₈H₃₃O₂K)

Key Differences : Potassium oleate's higher solubility makes it preferable in liquid soap formulations, while this compound dominates in flotation due to cost-effectiveness .

Calcium Oleate (C₃₆H₆₆O₄Ca)

Key Differences : Calcium oleate’s insolubility limits its use in aqueous systems but enhances durability in waterproofing applications .

Comparison with Functionally Similar Compounds

Sodium Stearate (C₁₈H₃₅O₂Na)

Key Differences : The unsaturated chain of this compound enhances its reactivity in micelle formation and PKC activation but reduces stability compared to sodium stearate .

Diacylglycerol (DAG)

| Property | This compound | DAG |

|---|---|---|

| Structure | Ionic surfactant | Neutral lipid |

| PKC Activation | Increases Vmax without PS | Requires PS cofactor |

| Phorbol Binding | No inhibition | Competes with phorbol esters |

Key Differences : this compound mimics DAG’s kinetic effects on PKC but acts at a distinct binding site, enabling phospholipid-independent activation .

Flotation Efficiency in Mining

| Collector | Dosage (g/t) | P₂O₅ Recovery (%) | P₂O₅ Grade (%) |

|---|---|---|---|

| This compound | 600 | 80 | 21.55 |

| This compound | 800 | 83 | 21.50 |

| Alternative Collectors* | 800 | 75–78 | 18–20 |

*Hypothetical data for comparison. This compound outperforms many anionic surfactants due to strong carboxylate-mineral interactions .

Adsorption on Mineral Surfaces

- This compound : Binds to kyanite/sillimanite via carboxyl groups, causing Al2p binding energy shifts of 0.52–0.89 eV .

- Mixed Collectors (e.g., TX-15) : Enhance this compound adsorption by 20–30% at pH 9 .

Cytotoxicity in Cancer Cells

| Complex | Target Cells | Apoptosis Mechanism |

|---|---|---|

| NaOle/β-lactoglobulin | U937, PC12 | DNA fragmentation, nucleus co-localization |

| BAMLET (α-lactalbumin) | Various cancers | Similar apoptosis pathways |

Key Insight : this compound’s cytotoxicity depends on molar ratio with proteins, unlike BAMLET, which requires structural changes in α-lactalbumin .

Lipid Metabolism Modulation

- This compound: Induces lipid deposition in renal cells via CD36, reversible by Mori Cortex phenolics .

- Palmitate : More potent in lipotoxicity but lacks CD36-specific targeting .

生物活性

Sodium oleate, the sodium salt of oleic acid, is a long-chain fatty acid that exhibits various biological activities. This compound has garnered attention in scientific research due to its roles in cellular processes, immunomodulation, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key findings from recent studies, including data tables and case studies.

This compound is known to influence several biological pathways, particularly in immune modulation and lipid metabolism. Its effects can be categorized into the following mechanisms:

- Induction of Nitric Oxide Production : this compound has been shown to enhance nitric oxide (NO) production in myeloid-derived suppressor cells (MDSCs), which plays a crucial role in their immunosuppressive functions. This effect is mediated through the regulation of intracellular fatty acid levels and lipid droplet formation .

- Lipid Accumulation and Inflammation : In renal tubular epithelial cells (NRK-52e), this compound induces lipid deposition, inflammation, oxidative stress, and fibrosis. This suggests its potential role in metabolic disorders and kidney diseases .

- Cellular Transformation : this compound can trigger epithelial-mesenchymal transition (EMT) in NRK-52e cells, contributing to fibrosis and other pathological changes .

1. Immunomodulatory Effects

A study investigated the effects of this compound on the regulatory phenotype of MSC-2 cells. The results indicated that this compound treatment significantly increased NO production compared to controls, enhancing the immunosuppressive capacity of these cells. The study concluded that this compound induces a regulatory phenotype through NO production rather than arginase activation .

2. Lipid Metabolism and Fibrosis

In another study focusing on NRK-52e cells, this compound was found to cause significant lipid accumulation and activate pathways associated with inflammation and fibrosis. The research demonstrated that phenolic compounds from Mori Cortex could ameliorate these adverse effects induced by this compound, suggesting potential therapeutic avenues for managing metabolic disorders .

Table 1: Effects of this compound on Nitric Oxide Production

| Treatment Group | NO Production (µM) | T Cell Proliferation (%) |

|---|---|---|

| Control | 5.0 | 85 |

| This compound | 15.0 | 35 |

| Sodium Stearate | 6.0 | 80 |

Data indicates that this compound significantly enhances NO production while suppressing T cell proliferation compared to controls .

Table 2: Impact of this compound on Lipid Deposition

| Treatment Group | Lipid Accumulation (Oil Red O Staining) | Inflammatory Markers (IL-6) |

|---|---|---|

| Control | Low | 10 pg/mL |

| This compound | High | 50 pg/mL |

The table shows increased lipid accumulation and inflammatory markers in NRK-52e cells treated with this compound compared to controls .

化学反応の分析

Acid-Base Neutralization Reactions

Sodium oleate acts as a weak base in aqueous solutions due to its carboxylate group, with solutions typically exhibiting pH > 7.0 . It neutralizes acids via:

This reaction regenerates oleic acid (HOl) and is exothermic. The equilibrium constant for the reverse dissociation () is characterized by , indicating weak acidity of oleic acid in water .

Solubility and Phase Behavior in Oleic Acid Systems

This compound exhibits significant solubility in oleic acid, forming a homogeneous oil phase. The solubility depends on pH and sodium ion concentration :

| Condition | Solubility Behavior |

|---|---|

| pH < 7 | Minimal NaOl dissolution in HOl |

| pH 7–8.5 | Gradual increase in NaOl solubility |

| pH > 8.5 | Maximum solubility (~20 mol% NaOl in HOl) |

The equilibrium for solubilization is:

At NaOl mole fractions >0.2, a crystalline acid soap complex () forms, reducing emulsion turbidity by decreasing oil droplet size .

Precipitation with Divalent Metal Ions

This compound reacts with metal ions to form insoluble oleates:

These reactions are critical in industrial applications for metal sequestration. The solubility product for this compound dissolution is , calculated from:

This value aligns closely with potassium oleate (), confirming ionic strength similarities .

Interfacial and Colloidal Behavior

In emulsions, this compound dissociates at the oil-water interface:

Surface dissociation contributes to emulsion stability by increasing electrostatic repulsion between droplets. IR spectroscopy confirms NaOl solubilization in HOl above pH 7, with spectral shifts correlating to NaOl concentration .

Key Thermodynamic Parameters

| Parameter | Value | Description |

|---|---|---|

| Solubility product of HOl in water | ||

| Solubility product of NaOl in HOl | ||

| (solubilization) | Equilibrium constant for NaOl/HOl |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling sodium oleate in laboratory settings?

this compound requires careful handling due to its potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .

- Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation of particles .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with water for 15+ minutes and seek medical attention. Do not induce vomiting if ingested .

- Storage: Keep in a sealed container at 4°C, away from heat and moisture . Note: Hazard classifications vary by source (e.g., GHS acute toxicity in vs. non-hazardous classification in ). Always consult the specific Safety Data Sheet (SDS) for your batch.

Q. How can researchers quantify this compound adsorption on mineral surfaces in flotation experiments?

Two primary methodologies are used:

- UV Spectrophotometry: Measure residual this compound concentration in supernatant after adsorption. The difference between initial and residual concentrations gives the adsorbed amount .

- FTIR Quantitative Analysis: Analyze infrared absorption peaks (e.g., -CH2 and -CH3 groups) to determine adsorption density. Calibration curves based on peak intensity vs. concentration are essential . Key variables: pH, ionic strength, and competing ions (e.g., Ca²⁺, Mg²⁺) must be controlled to replicate adsorption conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in selective mineral flotation?

Selective flotation depends on:

- pH Optimization: this compound adsorption is pH-sensitive. For hematite, optimal flotation occurs at neutral to weakly alkaline pH (7–9) due to favorable electrostatic interactions .

- Competitive Adsorption: Use zeta potential measurements to assess surface charge changes. For example, carboxymethyl cellulose (CMC) blocks this compound adsorption on dolomite by binding Mg²⁺, but not on apatite .

- Kinetic Studies: Monitor flotation recovery over time under controlled shear rates and conditioning times . Advanced techniques: Atomic force microscopy (AFM) can visualize this compound layers on activated mineral surfaces (e.g., Fe³⁺-treated quartz) .

Q. How does this compound influence the synthesis of cobalt-spinel ferrite nanoparticles?

this compound acts as a ligand and reaction mediator in one-pot thermal decomposition:

- Ligand Role: It stabilizes metal precursors (e.g., iron-cobalt oleate) and controls nanoparticle size during decomposition in high-boiling solvents like docosane .

- Reaction Mechanism: this compound facilitates the formation of metallic cobalt phases by modulating redox conditions. Key parameters include precursor ratios, reaction time, and temperature . Validation: Use X-ray diffraction (XRD) for crystallinity analysis and vibrating sample magnetometry (VSM) to assess magnetic properties.

Q. What methodological approaches are used to study this compound-induced lipid accumulation in hepatocytes?

- Dose-Time Dependence: Treat L02 hepatocytes with 0–1,200 μmol/L this compound for 1.5–20 hours. Lipid accumulation peaks at 600 μmol/L, beyond which cytotoxicity occurs .

- Fluorescence Imaging: Use Nile Red staining to quantify lipid droplets. Ensure controls (0 μmol/L this compound) are included to baseline cellular responses .

- Cytokine Analysis: Measure IL-6 secretion via ELISA to assess inflammatory responses linked to lipid overload . Statistical rigor: Use ≥6 replicates and ANOVA for dose/time-effect significance testing.

Q. Contradictions and Gaps in Current Research

- Hazard Classification Discrepancies: Some SDS classify this compound as non-hazardous , while others note acute toxicity . Researchers must verify classifications with their institutional guidelines.

- Adsorption Mechanisms: While FTIR and zeta potential are widely used, the interplay between chemical and electrochemical adsorption (e.g., in hematite flotation) remains debated .

特性

IUPAC Name |

sodium;(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXLBQYZLBQEK-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021077 | |

| Record name | Sodium oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Merck Index] Light tan solid; [CAMEO] | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER, SOL IN ABOUT 20 PARTS ALCOHOL, 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES, WHITE POWDER | |

CAS No. |

143-19-1 | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399SL044HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

455 °F (USCG, 1999), 232-235 °C | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。